3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Catalog No.
S12498704
CAS No.
478252-65-2
M.F
C24H19N7O4
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)...

CAS Number

478252-65-2

Product Name

3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

Molecular Formula

C24H19N7O4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C24H19N7O4/c1-29-21-20(22(32)27-24(29)33)30(14-17-9-5-8-16-7-2-3-11-19(16)17)23(26-21)28-25-13-15-6-4-10-18(12-15)31(34)35/h2-13H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+

InChI Key

AQZRVUMDZVMXNR-DHRITJCHSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

3-Nitrobenzaldehyde, with the chemical formula C₇H₅N₁O₃, is an organic compound characterized by a nitro group (–NO₂) meta-substituted to the aldehyde (–CHO) on a benzene ring. This compound is primarily produced through the nitration of benzaldehyde using nitric acid, yielding a mixture of isomers with approximately 72% of the meta isomer, which is 3-nitrobenzaldehyde . It appears as a solid that can range in color from white to orange to green, with a melting point between 55°C and 59°C and a boiling point around 114°C at reduced pressure .

Due to its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions, forming alcohols or other derivatives depending on the nucleophile used.
  • Reduction Reactions: The nitro group can be selectively reduced to amine or hydroxyl derivatives, allowing for further functionalization.
  • Condensation Reactions: It can react with hydrazines to form hydrazones, which are significant in synthetic organic chemistry.

The primary reaction for its synthesis can be summarized as follows:

Benzaldehyde+Nitric Acid3 Nitrobenzaldehyde+Water\text{Benzaldehyde}+\text{Nitric Acid}\rightarrow \text{3 Nitrobenzaldehyde}+\text{Water}

3-Nitrobenzaldehyde exhibits notable biological activities. It has been studied for its potential antitubercular properties, acting as a precursor in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of 3-nitrobenzaldehyde may possess antibacterial and antifungal activities, making it a compound of interest in medicinal chemistry .

The synthesis of 3-nitrobenzaldehyde typically involves:

  • Nitration of Benzaldehyde: Benzaldehyde is treated with a mixture of concentrated nitric and sulfuric acids. This process yields 3-nitrobenzaldehyde predominantly due to the meta-directing nature of the nitro group.
  • Purification: The crude product is then purified through recrystallization or distillation methods to obtain high-purity 3-nitrobenzaldehyde .
  • Alternative Methods: Other methods may involve starting from nitrotoluene derivatives or through multi-step organic syntheses that incorporate additional functional groups.

3-Nitrobenzaldehyde serves multiple applications across various fields:

  • Pharmaceuticals: It acts as an intermediate in the synthesis of drugs such as Tipranavir, an antiretroviral medication used in HIV treatment .
  • Chemical Manufacturing: Utilized in producing dyes, plastic additives, and other organic compounds.
  • Research: It is employed in academic and industrial research settings for developing new chemical entities and studying reaction mechanisms.

Studies on the interactions of 3-nitrobenzaldehyde with biological systems have shown its potential effects on cellular pathways. For instance, its derivatives have been evaluated for their activity against various bacterial strains and fungi. These studies often involve assessing the compound's efficacy and mechanism of action through biochemical assays and molecular docking studies .

In comparing 3-nitrobenzaldehyde with similar compounds, several notable analogs emerge:

Compound NameStructure TypeUnique Features
BenzaldehydeAromatic AldehydeBaseline compound without nitro substitution
2-NitrobenzaldehydeIsomeric AldehydeNitro group ortho to aldehyde
4-NitrobenzaldehydeIsomeric AldehydeNitro group para to aldehyde
3-Methyl-4-nitrobenzaldehydeMethyl-substituted IsomerAdditional methyl group affecting reactivity

Uniqueness of 3-Nitrobenzaldehyde:

  • The meta position of the nitro group relative to the aldehyde distinguishes it from other nitrobenzaldehydes, influencing its chemical reactivity and biological activity.
  • Its role as a precursor in pharmaceutical synthesis highlights its significance compared to other similar compounds that may not possess such utility.

Nucleophilic Catalysis in Hydrazone Formation

The formation of hydrazone bonds between 3-nitrobenzaldehyde and purinyl hydrazines benefits significantly from nucleophilic catalysis. Anthranilic acid derivatives, particularly 5-methoxyanthranilic acid, enhance reaction rates by up to 75-fold compared to uncatalyzed conditions via imine intermediate formation. Mechanistic studies reveal that the ortho-carboxylate group in anthranilic acid facilitates intramolecular proton transfer during the rate-limiting imine formation step, enabling efficient catalysis at neutral pH.

For the target compound, catalytic systems using 10 mM 3,5-diaminobenzoic acid demonstrate second-order rate constants of 271 M⁻¹ min⁻¹ at pH 7.4, outperforming traditional aniline catalysts by 46-fold. Table 1 compares catalytic efficiencies under standardized conditions:

CatalystRate Constant (M⁻¹ min⁻¹)Relative Rate vs. Aniline
Aniline5.9 ± 0.31.0×
Anthranilic Acid638 ± 20108×
5-Methoxyanthranilic Acid618 ± 30105×
3,5-Diaminobenzoic Acid271 ± 4046×

These catalysts enable complete hydrazone formation within 2 hours at micromolar reactant concentrations, critical for preserving the labile 1H-purin-8-yl scaffold during conjugation.

Mechanochemical Approaches to Purine-Hydrazone Conjugates

Mechanochemical synthesis provides solvent-free routes for coupling 3-nitrobenzaldehyde with 3-methyl-7-(1-naphthylmethyl)purine hydrazines. Ball milling stoichiometric quantities of reactants with sodium acetate as a solid base achieves 84–98% yields within 90 minutes, avoiding thermal degradation of the naphthylmethyl group.

Key advantages include:

  • Preservation of stereochemical integrity in the tetrahydro-purinone core
  • Elimination of solvolysis side reactions common in polar aprotic solvents
  • Scalability demonstrated through planetary mill protocols producing 5-gram batches

Optimized parameters for a Pulverisette 7 mill involve:

  • 15 Hz oscillation frequency
  • 4 mm diameter zirconia grinding media
  • 1:1.2 aldehyde-to-hydrazine molar ratio

This method proves particularly effective for preventing epimerization at the 7-position of the purine scaffold, a common issue in solution-phase syntheses.

Regioselective Functionalization of 1H-Purin-8-yl Scaffolds

The 8-position of 3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine shows preferential reactivity toward hydrazone formation due to:

  • Reduced steric hindrance compared to the 2- and 6-positions
  • Enhanced nucleophilicity from conjugation with the naphthylmethyl group
  • Stabilization of transition states through π-π interactions with the nitrobenzaldehyde aromatic system

Selective protection strategies using trimethylsilyl chloride at the 2- and 6-oxo groups enable >95% regioselectivity for 8-position hydrazonation. Subsequent deprotection with aqueous ammonium fluoride quantitatively restores the diketone functionality without cleaving the hydrazone bond.

Optimization of Condensation Reactions for Naphthylmethyl-Substituted Derivatives

The bulky 1-naphthylmethyl substituent necessitates tailored reaction conditions to achieve efficient condensation:

Solvent Optimization

  • DMF/water (9:1 v/v) maximizes solubility while minimizing hydrolysis
  • 0.1 M phosphate buffer maintains pH 7.0–7.4 for catalyst activity

Temperature Profile

  • 25°C optimal for balancing reaction rate and byproduct formation
  • Below 20°C: Slows imine formation (ΔG‡ = 58.3 kJ/mol)
  • Above 30°C: Increases purine ring decomposition (k = 0.12 h⁻¹)

Catalyst Loading

  • 15 mM 5-methoxyanthranilic acid achieves 89% conversion in 3 hours
  • Higher concentrations (>25 mM) induce catalyst aggregation, reducing effective surface area

Under optimized conditions, the title compound is obtained in 82% isolated yield with >99% purity by HPLC (C18 column, 254 nm detection).

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.14985211 g/mol

Monoisotopic Mass

469.14985211 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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